2,3-Dichloro-6-nitrophenol
Description
Significance of Halogenated Nitrophenols in Chemical Science and Environmental Systems
Halogenated nitrophenols are a significant class of compounds due to their dual nature as versatile chemical intermediates and notable environmental contaminants. jk-sci.com In the realm of chemical science, these compounds are foundational in the synthesis of a wide array of industrial products, including dyes, pigments, pesticides, and pharmaceuticals. jk-sci.commdpi.com The introduction of halogen and nitro groups onto a phenol (B47542) backbone imparts unique reactivity, making them valuable precursors in various organic transformations. jk-sci.comnumberanalytics.com For instance, the nitro group can be reduced to an amino group, and the halogen atoms can be replaced through nucleophilic substitution, opening pathways to complex molecular architectures.
From an environmental perspective, the widespread use and production of halogenated nitrophenols have led to their emergence as pollutants. mdpi.com Their chemical stability, which is advantageous for industrial applications, contributes to their persistence in the environment. jebas.org These compounds are often toxic, and some are classified as hazardous environmental contaminants. mdpi.com Their presence in soil and water systems, sometimes as byproducts of water treatment processes like chlorination, raises concerns about their impact on ecosystems and human health. cdc.gov The study of their environmental fate, including transport, partitioning, and degradation, is therefore crucial for developing effective remediation strategies. cdc.gov
Research Rationale and Knowledge Gaps Pertaining to 2,3-Dichloro-6-nitrophenol
The specific rationale for investigating this compound stems from the broader concerns associated with dichlorinated nitrophenols (DCNPs) as a class of emerging environmental pollutants. semanticscholar.org While research has been conducted on various isomers of DCNPs, such as 2,4-dichloro-6-nitrophenol (B1219690) and 2,6-dichloro-4-nitrophenol (B181596), there are significant knowledge gaps specifically concerning the this compound isomer. nih.govresearchgate.net
A primary knowledge gap is the limited availability of detailed toxicological data for this specific isomer. While halogenated nitrophenols are generally known to be toxic, the exact nature and severity of the biological effects can vary significantly with the substitution pattern on the aromatic ring. semanticscholar.org Furthermore, comprehensive studies on its environmental degradation pathways, both biotic and abiotic, are not as extensively documented as for other isomers. semanticscholar.org For instance, while microbial degradation has been observed for other nitrophenols, the specific microorganisms and enzymatic systems capable of breaking down this compound are not well-characterized. researchgate.net Similarly, its phototransformation kinetics and the identity of its degradation products in various environmental matrices remain areas requiring more in-depth investigation. The synthesis of this compound is also an area with limited published information, in contrast to more common isomers. tandfonline.comgoogle.com
Scope and Objectives of Academic Inquiry on this compound
The academic inquiry into this compound is shaped by the need to fill the aforementioned knowledge gaps. The primary objectives of such research can be outlined as follows:
Synthesis and Characterization: To develop efficient and selective synthetic routes for this compound to enable further study. This includes the detailed characterization of its physicochemical properties using modern analytical techniques.
Environmental Fate and Degradation: To investigate the persistence and transformation of this compound in various environmental compartments. This involves studying its photodegradation, microbial degradation, and other abiotic transformation processes to understand its environmental lifetime and the formation of potential transformation products. nih.gov
Analytical Method Development: To establish sensitive and selective analytical methods for the detection and quantification of this compound in complex environmental samples, such as water and soil. arabjchem.orgscispace.comiteh.ai This is essential for monitoring its environmental levels and assessing exposure risks.
Toxicological Assessment: To evaluate the toxicity of this compound to various organisms to understand its potential risks to ecosystem and human health.
By addressing these objectives, the scientific community aims to build a comprehensive understanding of this compound, which is crucial for informed risk assessment and the development of appropriate management and remediation strategies.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂NO₃ | nih.gov |
| Molecular Weight | 208.00 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 28165-60-8 | nih.gov |
| Appearance | Solid | sigmaaldrich.com |
| XLogP3 | 3.2 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWMPHKDBJQBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,3 Dichloro 6 Nitrophenol and Its Precursors
Conventional Synthetic Routes and Mechanistic Investigations
Conventional synthesis of dichloronitrophenols and their precursors typically relies on a sequence of nitration, chlorination, and hydrolysis reactions. The order and execution of these steps are critical in determining the final isomeric product.
Nitration Strategies (e.g., Nitration of Benzotrichloride (B165768), Chlorinated p-Nitrotoluene)
Nitration is a fundamental electrophilic aromatic substitution reaction for introducing a nitro (-NO2) group onto an aromatic ring. The choice of starting material and nitrating agent dictates the reaction pathway and resulting isomers.
One precursor route involves the nitration of benzotrichloride. This process can be performed by treating benzotrichloride with nitric acid of 95-98% strength or with a nitrating acid mixture of nitric and sulfuric acid. google.com The reaction temperature is typically maintained between -20°C and +40°C. google.com The nitric acid content in the mixed acid can vary, but it is advantageous to use a mixture containing at least 15% sulfuric acid. google.com
Another common strategy involves the nitration of chlorinated toluenes, such as p-chlorotoluene. The direct nitration of p-chlorotoluene with a mixture of nitric and sulfuric acid typically yields a mixture of isomers, primarily 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene. googleapis.com Studies have shown that the nitration of p-chlorotoluene can produce a product consisting of 53-62.5% 4-chloro-2-nitrotoluene. googleapis.com The separation of these isomers can be challenging, requiring methods like fractional distillation. preply.com The traditional nitrating mixture for toluene (B28343) derivatives consists of dilute sulfuric acid and dilute nitric acid. preply.com
Chlorination Techniques and Regioselectivity Control
Chlorination introduces one or more chlorine atoms to the aromatic ring. Controlling the position of chlorination (regioselectivity) is paramount for synthesizing the correct precursor.
The chlorination of nitrotoluene isomers is a key step. For instance, 4-nitrotoluene (B166481) can be chlorinated to produce 2-chloro-4-nitrotoluene. This reaction is effectively carried out in the presence of iodine as a catalyst, with 0.1 to 10% by weight of iodine relative to the 4-nitrotoluene used. google.com The process is typically conducted at temperatures ranging from the melting point of the starting material up to 120°C, with a preferred range of 60°C to 80°C. google.com The molar ratio of chlorine to 4-nitrotoluene is controlled, generally between 0.6 and 1.2, to favor monochlorination. google.comgoogle.com
Further chlorination can be achieved to introduce additional chlorine atoms. The chlorination of p-nitrotoluene (PNT) with chlorine gas in the presence of iron powder and iodine can yield 2,3,6-trichloro-4-nitrotoluene. tandfonline.com Controlling the reaction time and temperature is crucial to maximize the yield of the desired trichloro-derivative and minimize the formation of tetrachloro byproducts. tandfonline.com For example, studies on the chlorination of p-nitrotoluene have shown a clear dependence of product composition on reaction time and temperature, as detailed in the table below. tandfonline.com
| Temperature (°C) | 2,3,6-trichloro-4-nitrotoluene Yield (%) | Tetrachloro-p-nitrotoluene Yield (%) |
|---|---|---|
| 0 | 3 | 0 |
| 25 | 80 | 19 |
| 40 | 89 | 10 |
| 50 | 90 | 9 |
| 70 | 89 | 10 |
Hydrolytic Pathways for Phenol (B47542) Formation
The final step in forming the nitrophenol is often a hydrolysis reaction, where a substituent on the ring (typically a halogen) is replaced by a hydroxyl (-OH) group. This is an example of nucleophilic aromatic substitution.
The presence of a strongly electron-withdrawing group, such as a nitro group, ortho or para to a halogen atom facilitates this substitution. For instance, 2-chloronitrobenzene can be converted to 2-nitrophenol (B165410) by treatment with aqueous sodium hydroxide (B78521) at 130°C. nih.gov Similarly, the synthesis of 2,3-difluoro-6-nitrophenol (B104600) is achieved by reacting 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali metal hydroxide. google.com
In a pathway relevant to dichloronitrophenols, precursors like 2,3,6-trichloro-4-nitrotoluene can undergo hydrolysis. However, this specific isomer has shown resistance to hydrolysis, with dimerization being a major competing reaction. tandfonline.com In contrast, related 2,3,5-trichloro-4-alkylnitrobenzenes can be successfully hydrolyzed with potassium hydroxide in aqueous methanol (B129727) to yield the corresponding 2,4-dichloro-3-alkyl-6-nitrophenols. tandfonline.com This highlights the sensitivity of the hydrolytic pathway to the specific substitution pattern on the aromatic ring. The desired phenol product often precipitates as a salt from the aqueous phase, allowing for separation from unreacted organic precursors. tandfonline.com
Optimization of Reaction Parameters: Temperature, Solvent Systems, and Pressure
The efficiency, yield, and selectivity of the synthetic steps are highly dependent on reaction parameters such as temperature, solvent, and pressure.
Temperature: Temperature control is critical in both nitration and chlorination. During the nitration of p-chlorotoluene, temperature influences the rate of reaction and the potential for dinitration. googleapis.com In the chlorination of 4-nitrotoluene, a temperature range of 60°C to 80°C is preferred for optimal results. google.com For the nitration of phenols, lower temperatures are generally favorable for increasing the yield of the desired product. For example, one study found that lowering the reaction temperature from 40°C to 20°C increased the yield of o/p nitrophenols from 54% to 72%. paspk.org
| Nitric Acid Conc. (%) | Temperature (°C) | Total o/p Nitrophenol Yield (%) |
|---|---|---|
| 50 | 40 | ~55 |
| 40 | 40 | 54 |
| 40 | 30 | 66 |
| 40 | 20 | 72 |
| 32.5 | 20 | 91 |
Solvent Systems: The choice of solvent can influence reaction outcomes. In the nitration of p-chlorotoluene, the use of an aliphatic dihalide solvent, such as ethylene (B1197577) dichloride, has been shown to improve the isomer ratio, favoring the formation of the more commercially desirable 4-chloro-2-nitrotoluene. googleapis.com For chlorination reactions, solvents like chlorinated hydrocarbons (e.g., carbon tetrachloride, trichlorobenzenes) can be used, although carrying out the reaction without a solvent is often preferred. google.com
Pressure: While many reactions are run at atmospheric pressure, elevated pressure can also be employed. The chlorination of 4-nitrotoluene can be performed at atmospheric pressure or at an elevated pressure of up to 10 bar. google.com In the synthesis of a related compound, 2,3-dichloro-6-nitroaniline (B1587157) from 2,3,4-trichloronitrobenzene, the reaction is conducted in a high-pressure kettle at pressures between 0.2 and 0.5 Mpa. google.com
Green Chemistry Approaches in 2,3-Dichloro-6-nitrophenol Synthesis
In response to the environmental hazards associated with conventional nitration methods, which use corrosive acids and produce significant waste, green chemistry approaches are being developed. ijirt.org These methods focus on using more environmentally benign reagents and recyclable catalysts.
Utilization of Eco-Friendly Reagents and Catalysts (e.g., Calcium Nitrate (B79036), Acetic Acid, Solid Acid Catalysts)
Eco-Friendly Reagents: An alternative to the traditional nitric acid/sulfuric acid mixture involves the use of less corrosive reagents. One such method is the microwave-assisted nitration of phenols using calcium nitrate and acetic acid. orientjchem.org In this system, calcium nitrate reacts with acetic acid to generate the necessary nitric acid in situ, which provides the nitronium ion for the electrophilic attack. orientjchem.org This approach has been shown to achieve high yields in very short reaction times, significantly reducing waste and avoiding the handling of concentrated, corrosive acids. orientjchem.org
Solid Acid Catalysts: A significant advancement in green nitration is the replacement of liquid sulfuric acid with solid acid catalysts. ijirt.org These catalysts are generally environmentally benign, reusable, and simplify product isolation. ijirt.org Various materials have been shown to be effective, including:
Zeolites: Zeolites such as Zeolite beta and H-ZSM-5 have demonstrated high activity and selectivity in the nitration of aromatic compounds. ijirt.orgrsc.org The pore structure of these materials can influence the regioselectivity, often favoring the formation of the para-isomer. rsc.orgresearchgate.net
Sulfated Metal Oxides: Materials like sulfated zirconia can act as strong solid acids, facilitating nitration under milder conditions. ijirt.org
Clays: Montmorillonite clays, sometimes impregnated with metal nitrates (claycop), have been used for selective nitrations. rsc.org
Supported Acids: Sulfuric acid adsorbed onto silica (B1680970) gel is another example of a solid acid catalyst that has been studied for aromatic nitration. researchgate.net
These solid catalysts function by helping to generate the nitronium ion from nitric acid while being easily separable from the reaction mixture, thus avoiding the large quantities of hazardous waste associated with the conventional mixed-acid process. researchgate.net
Solvent-Free and Microwave-Assisted Synthetic Protocols
The principles of green chemistry are driving the adoption of solvent-free and microwave-assisted methods in organic synthesis to reduce waste, reaction times, and energy consumption. Microwave-assisted synthesis, in particular, has emerged as a powerful tool for accelerating organic reactions. chemicalbook.com The application of microwave irradiation can lead to rapid heating and significant rate enhancements, often resulting in higher yields and cleaner products compared to conventional heating methods. mdpi.com
In the context of nitrophenol synthesis, microwave-promoted nitration using reagents like calcium nitrate and acetic acid has demonstrated high regioselectivity and increased product yields in shorter reaction times. orientjchem.org This approach avoids the use of harsh traditional nitrating agents like concentrated nitric and sulfuric acids.
Solvent-free, or solid-phase, reactions, often performed in combination with microwave heating or phase-transfer catalysis, offer further environmental benefits. cem.com These techniques eliminate the need for volatile organic solvents, which simplifies work-up procedures and minimizes the generation of hazardous waste. researchgate.net For instance, the synthesis of various heterocyclic compounds has been successfully achieved under solvent-less phase-transfer catalytic (PTC) conditions, accelerated by microwave irradiation. researchgate.net This synergy between microwaves and PTC under solvent-free conditions represents a highly efficient and environmentally benign strategy applicable to the synthesis of substituted phenols. researchgate.net
| Parameter | Conventional Heating Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | Several hours | Minutes mdpi.com |
| Energy Consumption | High | Low chemicalbook.com |
| Reagents | Concentrated H₂SO₄/HNO₃ | Metal nitrates, Acetic acid orientjchem.org |
| Yield | Moderate | High orientjchem.org |
| Byproducts | Significant acid waste, multiple isomers | Reduced waste, high regioselectivity orientjchem.org |
Catalytic Systems for Enhanced Selectivity and Yield
The choice of catalyst is paramount in directing the outcome of a chemical reaction, influencing its rate, selectivity, and yield. For the synthesis of complex molecules like this compound, various catalytic systems are employed to optimize the chlorination and nitration steps.
Phase Transfer Catalysis (PTC): Phase Transfer Catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). cem.com The catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336, transports one reactant (usually an anion) across the phase boundary to react with the other. cem.comresearchgate.net This method avoids the need for expensive anhydrous or polar aprotic solvents and can significantly increase reaction rates. In the synthesis of nitrophenols, PTC can be employed to enhance nucleophilic substitution reactions, leading to improved yields and operational simplicity. The combination of PTC with microwave irradiation under solvent-free conditions is a particularly effective green chemistry approach. researchgate.net
Sulfur-Containing Compounds: Sulfur-containing reagents play a crucial role in the synthesis of chlorinated phenols. For example, sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent used in the preparation of dichlorophenol derivatives. A known synthetic route for a related compound, 2-nitro-4,6-dichloro-5-methylphenol, involves the chlorination of a 2-sulfo-4-chloro-5-methylphenol intermediate with chlorine gas or sulfuryl chloride in a halogenated hydrocarbon solvent like dichloroethane. google.com In this multi-step process, the strategic use of sulfonation followed by chlorination and subsequent nitration allows for controlled regioselectivity, leading to the desired polysubstituted phenol.
ZnCl₂: Zinc chloride (ZnCl₂) is a versatile Lewis acid catalyst used in a variety of organic transformations. Its ability to activate substrates makes it suitable for reactions such as acylation of phenolic compounds. tandfonline.com Research has shown that ZnCl₂ supported on multi-walled carbon nanotubes can efficiently catalyze the ortho-C-acylation of phenols under solvent-free and microwave conditions with high regioselectivity. tandfonline.com While not a direct nitration or chlorination catalyst, the utility of ZnCl₂ in promoting reactions at the phenolic ring suggests its potential application in precursor synthesis. For example, it has been effectively used to catalyze the formation of carbamates from 4-nitrophenol (B140041) and carbamoyl (B1232498) chloride. nih.gov
| Catalytic System/Reagent | Role in Synthesis | Key Advantages | Reference Example |
|---|---|---|---|
| Phase Transfer Catalysis (e.g., TBAB) | Facilitates inter-phase reactions | Eliminates need for organic solvents, increases reaction rate, mild conditions | Synthesis of chromenes and furans cem.comresearchgate.net |
| Sulfur-Containing Compounds (e.g., SO₂Cl₂) | Chlorinating agent for phenolic precursors | Effective and selective chlorination | Chlorination of 2-sulfo-4-chloro-5-methylphenol google.com |
| Zinc Chloride (ZnCl₂) | Lewis acid catalyst for ring functionalization | High regioselectivity in acylation, mild reaction conditions | Ortho-acylation of phenols tandfonline.com |
Industrial Scale-Up Considerations and Process Intensification
Translating a laboratory synthesis to an industrial scale requires careful consideration of factors such as safety, cost-effectiveness, sustainability, and process control. Process intensification (PI) is a key strategy in modern chemical engineering that aims to develop smaller, cleaner, and more energy-efficient technologies. cobaltcommunications.com This often involves moving from traditional batch reactors to continuous manufacturing processes. cetjournal.it
For the production of this compound, process intensification could involve several key areas:
Continuous Flow Reactors: Shifting from batch or semi-batch processes to continuous flow reactors (like tubular or packed bed reactors) can significantly improve safety by minimizing the volume of hazardous materials at any given time. cetjournal.it Continuous processes also offer better heat and mass transfer, leading to more consistent product quality and higher yields.
Integrated Unit Operations: Combining reaction and separation steps into a single piece of equipment, such as reactive distillation or membrane reactors, can dramatically reduce the plant's footprint, capital costs, and energy consumption. mdpi.com
Advanced Reactor Design: The use of novel reactor designs, such as microreactors or rotating packed beds, can enhance mixing and heat and mass transfer rates by orders of magnitude compared to conventional stirred-tank reactors. This leads to faster reactions, improved selectivity, and reduced byproduct formation.
By applying these PI principles, the industrial production of specialty chemicals like this compound can become more economically viable and environmentally sustainable, meeting the increasing demands for greener chemical manufacturing processes. escholarship.orgresearchgate.net
Chemical Reactivity, Derivatization, and Mechanistic Studies of 2,3 Dichloro 6 Nitrophenol
Proton Transfer Interactions and Complex Formation
The acidic nature of the phenolic proton in 2,3-dichloro-6-nitrophenol, amplified by the electron-withdrawing nitro and chloro substituents, makes it a prime candidate for proton transfer interactions with a variety of bases.
Investigation of Proton Transfer Equilibria with Nitrogen and Oxygen Bases
While specific studies on the proton transfer equilibria of this compound are not extensively documented, the principles of physical organic chemistry allow for predictions of its behavior. The acidity of the phenolic proton is significantly enhanced by the inductive and resonance effects of the ortho-nitro group and the two chlorine atoms. This increased acidity facilitates proton transfer to both nitrogenous bases (e.g., amines, pyridines) and oxygen bases (e.g., alkoxides, carboxylates) to form the corresponding phenolate salt.
The position of the equilibrium in these acid-base reactions is dependent on the relative basicity of the interacting base. Stronger bases will lead to a more complete transfer of the proton, resulting in a higher concentration of the 2,3-dichloro-6-nitrophenolate anion at equilibrium. The formation of these complexes can often be monitored by spectroscopic methods, such as UV-Vis spectrophotometry, where the formation of the phenolate leads to a shift in the absorption maximum to a longer wavelength (a bathochromic shift).
Hydrogen Bonding Networks in Solution and Solid State
The molecular structure of this compound, with a hydroxyl group positioned ortho to a nitro group, strongly favors the formation of an intramolecular hydrogen bond. This internal hydrogen bond, between the phenolic hydrogen and one of the oxygen atoms of the nitro group, creates a stable six-membered ring. This phenomenon is well-documented in related o-nitrophenols acs.orgactachemscand.org.
In the solid state, this intramolecular hydrogen bonding is expected to be a dominant feature of the crystal lattice. In solution, the strength of this intramolecular hydrogen bond will influence the compound's interactions with solvent molecules. In non-polar solvents, the intramolecular hydrogen bond is likely to remain intact. In polar, hydrogen-bond-accepting solvents, there may be a competitive equilibrium between the intramolecular hydrogen bond and intermolecular hydrogen bonds with the solvent molecules. Spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are instrumental in studying these hydrogen bonding networks. For instance, the O-H stretching frequency in the IR spectrum can provide evidence for the presence and strength of hydrogen bonding.
Nucleophilic and Electrophilic Substitution Reactions
The aromatic ring of this compound is activated towards nucleophilic attack due to the strong electron-withdrawing nature of the nitro group. This makes nucleophilic aromatic substitution (SNAr) a key reaction pathway.
Functional Group Transformations Involving Chlorine Atoms
The chlorine atoms in this compound are susceptible to displacement by strong nucleophiles through the SNAr mechanism wikipedia.orglibretexts.orgmasterorganicchemistry.com. The nitro group, being ortho to one of the chlorine atoms and para to the other, activates both positions for nucleophilic attack. The reaction proceeds via the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex wikipedia.org.
A variety of nucleophiles can be employed to displace the chlorine atoms, leading to a range of functional group transformations. For instance, reaction with alkoxides or phenoxides can yield the corresponding ethers, while reaction with amines can produce substituted anilines. Thiolates can also act as effective nucleophiles to form thioethers. The regioselectivity of the substitution (i.e., which chlorine atom is replaced) will depend on the specific reaction conditions and the nature of the nucleophile. Generally, the chlorine atom para to the nitro group is expected to be more reactive towards nucleophilic attack.
| Nucleophile | Potential Product | Reaction Type |
|---|---|---|
| Methoxide (CH₃O⁻) | 2-Chloro-3-methoxy-6-nitrophenol or 3-Chloro-2-methoxy-6-nitrophenol | Nucleophilic Aromatic Substitution |
| Ammonia (NH₃) | 2-Amino-6-chloro-3-nitrophenol or 3-Amino-2-chloro-6-nitrophenol | Nucleophilic Aromatic Substitution |
| Thiophenoxide (C₆H₅S⁻) | 2-Chloro-6-nitro-3-(phenylthio)phenol or 3-Chloro-6-nitro-2-(phenylthio)phenol | Nucleophilic Aromatic Substitution |
Reactivity of the Nitro Group: Reduction to Amine Derivatives
The nitro group of this compound can be readily reduced to an amino group, yielding 2-amino-3,5-dichlorophenol. This transformation is a common and synthetically useful reaction for aromatic nitro compounds. A variety of reducing agents can be employed to achieve this conversion.
Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Metal-based reductions in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid, are also effective. Another common method involves the use of tin(II) chloride. The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.
| Reducing Agent/Method | General Reaction Conditions |
|---|---|
| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst, often in an organic solvent like ethanol or ethyl acetate (B1210297). |
| Fe/HCl | Iron powder in the presence of a strong acid like hydrochloric acid. |
| SnCl₂/HCl | Tin(II) chloride in concentrated hydrochloric acid. |
| Zn/HCl | Zinc dust in the presence of hydrochloric acid. |
Reaction Kinetics and Mechanisms
The kinetics of nucleophilic aromatic substitution reactions on activated substrates like this compound generally follow a second-order rate law, being first order in both the substrate and the nucleophile. The reaction mechanism proceeds in two steps:
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a high-energy, resonance-stabilized intermediate called a Meisenheimer complex. This step is typically the rate-determining step of the reaction. The negative charge of this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.
Departure of the Leaving Group: In the second, faster step, the leaving group (chloride ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final substitution product.
The rate of the SNAr reaction is influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and the electronic properties of the substituents on the aromatic ring. The presence of the strongly electron-withdrawing nitro group is crucial for the stabilization of the Meisenheimer complex and thus for the feasibility of the reaction.
Advanced Spectroscopic and Structural Elucidation Methodologies for 2,3 Dichloro 6 Nitrophenol
Vibrational Spectroscopy Applications
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In 2,3-Dichloro-6-nitrophenol, the characteristic vibrational frequencies of the hydroxyl (-OH), nitro (-NO₂), and chloro (-Cl) groups, as well as the benzene (B151609) ring, are expected to give rise to a unique infrared spectrum.
The hydroxyl group typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations, with the broadness arising from hydrogen bonding. The C-O stretching vibration is expected to appear in the 1260-1180 cm⁻¹ range.
The nitro group is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations. The asymmetric ν(NO₂) stretching is typically observed in the 1570-1500 cm⁻¹ region, while the symmetric ν(NO₂) stretching appears in the 1370-1300 cm⁻¹ range.
The presence of chlorine atoms on the benzene ring will influence the C-H and C-C vibrational modes. The C-Cl stretching vibrations are typically found in the fingerprint region of the spectrum, usually between 800 and 600 cm⁻¹. The substitution pattern on the benzene ring also gives rise to characteristic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can provide clues about the positions of the substituents.
Table 1: Hypothetical FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H Stretch | Hydroxyl |
| ~3100 | C-H Stretch | Aromatic Ring |
| ~1560 | Asymmetric NO₂ Stretch | Nitro Group |
| ~1470 | C=C Stretch | Aromatic Ring |
| ~1350 | Symmetric NO₂ Stretch | Nitro Group |
| ~1220 | C-O Stretch | Phenolic |
| ~850 | C-H Out-of-plane Bend | Aromatic Ring |
| ~750 | C-Cl Stretch | Chloro Group |
Note: This table is illustrative and represents expected values. Actual experimental values may vary.
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy provides strong signals for non-polar and symmetric vibrations.
For this compound, the symmetric stretching vibration of the nitro group is expected to be a particularly strong and characteristic band in the Raman spectrum. The aromatic ring vibrations, especially the ring breathing modes, also give rise to intense Raman signals. The C-Cl stretching vibrations will also be observable. The O-H stretching vibration, which is a dominant feature in the IR spectrum, is typically weak in the Raman spectrum.
The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a more confident structural assignment.
Table 2: Hypothetical FT-Raman Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100 | C-H Stretch | Aromatic Ring |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1350 | Symmetric NO₂ Stretch | Nitro Group |
| ~1000 | Ring Breathing Mode | Aromatic Ring |
| ~750 | C-Cl Stretch | Chloro Group |
Note: This table is illustrative and represents expected values. Actual experimental values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their neighboring protons. In this compound, there are two aromatic protons and one hydroxyl proton.
The chemical shift (δ) of the aromatic protons is influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the hydroxyl group. The nitro group is strongly deshielding, causing protons ortho and para to it to resonate at a lower field (higher ppm). The chlorine atoms are also deshielding, while the hydroxyl group is shielding. The two aromatic protons in this compound are adjacent to each other and would be expected to appear as doublets due to spin-spin coupling.
The hydroxyl proton will appear as a singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In this compound, there are six distinct carbon signals corresponding to the six carbons of the benzene ring.
The chemical shifts of the carbon atoms are influenced by the attached substituents. The carbon attached to the hydroxyl group (C-1) will be shielded, while the carbons attached to the electron-withdrawing nitro (C-6) and chloro (C-2, C-3) groups will be deshielded. The positions of the signals can be predicted based on empirical substituent effects.
Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | H-4 | 7.5 - 8.0 | Doublet |
| ¹H | H-5 | 7.0 - 7.5 | Doublet |
| ¹H | OH | 5.0 - 10.0 (variable) | Singlet |
| ¹³C | C-1 (C-OH) | 150 - 160 | - |
| ¹³C | C-2 (C-Cl) | 125 - 135 | - |
| ¹³C | C-3 (C-Cl) | 120 - 130 | - |
| ¹³C | C-4 | 125 - 135 | - |
| ¹³C | C-5 | 115 - 125 | - |
| ¹³C | C-6 (C-NO₂) | 140 - 150 | - |
Note: This table is illustrative and represents expected values in a common NMR solvent like CDCl₃ or DMSO-d₆. Actual experimental values may vary.
NMR spectroscopy is also a valuable tool for studying dynamic processes such as proton transfer. In phenols, the hydroxyl proton can exchange with other labile protons in the solution, such as water or acidic/basic impurities. This exchange can be observed in the ¹H NMR spectrum.
The rate of proton transfer can influence the appearance of the hydroxyl proton signal. At slow exchange rates, the OH proton appears as a sharp singlet. As the exchange rate increases, the peak broadens, and at very fast exchange rates, it may not be observable or may appear as a very broad baseline hump. The rate of exchange can be influenced by temperature, solvent, and the presence of acidic or basic catalysts. By studying these changes, information about the kinetics and mechanism of proton transfer can be obtained. For this compound, the acidity of the phenolic proton is enhanced by the electron-withdrawing nitro and chloro substituents, which may influence its exchange dynamics.
Mass Spectrometric Techniques
Mass spectrometry serves as a powerful tool for determining the molecular weight and elemental composition of compounds and for elucidating their structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of nitrophenols, GC separates the analytes based on their boiling points and interaction with the stationary phase of the capillary column, after which the mass spectrometer fragments the eluted compounds and separates the ions based on their mass-to-charge ratio.
For purity assessment, GC-MS can effectively separate this compound from synthesis precursors, by-products, and other isomers. The mass spectrum provides a molecular fingerprint, and the fragmentation pattern gives structural confirmation. Although the mass spectrum for this compound is not available, data for the isomeric compound 2,6-dichloro-4-nitrophenol (B181596) shows a prominent molecular ion peak, which is characteristic of aromatic compounds.
Table 1: Mass Spectrometry Data for the Isomer 2,6-Dichloro-4-nitrophenol
| Parameter | Value |
|---|---|
| NIST Number | 228136 |
| Library | Main library |
| Total Peaks | 172 |
| m/z of Top Peak | 207 |
| m/z of 2nd Highest Peak | 209 |
| m/z of 3rd Highest Peak | 177 |
This data is for the isomer 2,6-dichloro-4-nitrophenol and is presented for illustrative purposes. nih.gov
High-Resolution Mass Spectrometry (HR-MS), often coupled with liquid chromatography (LC-HRMS), is indispensable for metabolite profiling due to its ability to provide highly accurate mass measurements. This accuracy allows for the determination of elemental compositions for unknown metabolites, facilitating their identification.
The metabolic fate of this compound has not been specifically detailed in available research. However, HR-MS provides the necessary capabilities to undertake such studies. A typical workflow would involve incubating the compound with liver microsomes (human or rat) and analyzing the resulting mixture. nih.gov HR-MS can distinguish between potential metabolites and the parent compound by their exact masses. Subsequent MS/MS fragmentation of the metabolite ions provides structural information, helping to identify metabolic transformations such as hydroxylation, glucuronidation, or sulfation. This metabolomics-based approach is a powerful and reliable tool for identifying unknown drug metabolites and understanding the biotransformation pathways of xenobiotic compounds. nih.gov
Electronic Absorption and Luminescence Spectroscopy
Electronic spectroscopy probes the electronic structure of molecules by examining transitions between different energy levels upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a primary technique for studying the formation of charge-transfer (CT) or proton-transfer (PT) complexes. These complexes form between an electron donor and an electron acceptor molecule, resulting in the appearance of a new, often intense, absorption band at a longer wavelength than the bands of the individual components.
While studies on CT complexes involving this compound as a direct component were not found, extensive research has been conducted on the isomeric compound 2,6-dichloro-4-nitrophenol (DCNP), which acts as a potent proton donor (π-acceptor). pharmacophorejournal.commdpi.com In these studies, the reaction of DCNP with various electron donors (acceptors of protons) in different solvents is monitored by UV-Vis spectroscopy. The formation of a new absorption band confirms the creation of the complex. mdpi.com
By applying methods such as the Benesi-Hildebrand equation or Job's method of continuous variation, key physicochemical parameters of the complex can be determined. These parameters are crucial for understanding the stability and nature of the non-covalent interaction.
Table 2: Spectroscopic and Physical Parameters of a Proton Transfer Complex of 2,6-Dichloro-4-nitrophenol (DCNP) with 3,4-Diaminopyridine (3,4-DAP) in Ethanol
| Parameter | Value |
|---|---|
| λmax of Complex (nm) | 405 |
| Stoichiometry (Donor:Acceptor) | 1:1 |
| Formation Constant (Kf) | 1.15 x 104 M-1 |
| Molar Absorptivity (εPT) | 2.1 x 104 L mol-1 cm-1 |
| Free Energy Change (ΔG°) | -23.1 kJ mol-1 |
This data pertains to a complex formed with the isomer 2,6-dichloro-4-nitrophenol and is presented to illustrate the analytical methodology. mdpi.com
Photophysical studies investigate the absorption and emission of light by molecules. The UV-Vis absorption spectrum of a compound like this compound is dictated by electronic transitions between molecular orbitals. For nitrophenols, transitions typically include π → π* transitions associated with the aromatic ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and hydroxyl groups.
Detailed theoretical and experimental studies on the proton-transfer complex of the isomer 2,6-dichloro-4-nitrophenol have utilized Time-Dependent Density Functional Theory (TD-DFT) to assign the observed electronic transitions. For instance, the main absorption band of the complex in the visible region (around 406 nm) has been assigned to the HOMO→LUMO transition, representing the charge transfer interaction. mdpi.com A shorter wavelength band around 275 nm was attributed to an intramolecular charge transfer within the deprotonated DCNP moiety. mdpi.com Such computational analyses, in conjunction with experimental spectra, provide deep insight into the electronic structure and photophysical behavior of these molecules and their complexes.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.
A search of the literature and crystallographic databases did not yield a solved crystal structure for this compound. However, the structures of derivatives and related compounds have been reported. For example, the crystal structure of (E)-2,4-dichloro-6-(((4-methyl-2-nitrophenyl)imino)methyl)phenol, a Schiff base derived from an isomeric dichloronitrophenol, has been determined. researchgate.net Furthermore, XRD has been used to investigate the nanocrystalline structure of the proton-transfer complex formed between 2,6-dichloro-4-nitrophenol and 3,4-diaminopyridine. mdpi.com These studies demonstrate the power of XRD to elucidate complex molecular structures and packing arrangements, information that would be invaluable for understanding the solid-state properties of this compound.
Other Advanced Analytical Techniques (e.g., SEM-EDX for Elemental Composition)
While techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry provide critical data on the molecular structure and connectivity of this compound, other advanced analytical methods offer complementary information regarding its elemental composition and solid-state structure. These techniques are invaluable for confirming the identity and purity of the compound, as well as for understanding its physical properties.
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) stands out as a powerful tool for elemental analysis. elastomer-institut.deqa-group.com SEM provides high-resolution images of a sample's surface topography, while the integrated EDX detector analyzes the X-rays emitted from the sample when it is bombarded by the electron beam. gossmanforensics.comsurfacesciencewestern.com Each element emits X-rays at a characteristic energy, allowing for the qualitative and quantitative determination of the elemental composition of the sample. mst.or.jpthermofisher.com
For this compound, an SEM-EDX analysis would be expected to identify the presence of Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), and Oxygen (O). The technique can generate an elemental map of a sample, showing the distribution of these elements across the surface, which is particularly useful for assessing the homogeneity of a crystalline powder. measurlabs.com
Based on the molecular formula of this compound, C₆H₃Cl₂NO₃, the theoretical elemental composition can be calculated. This provides a benchmark against which experimental data from techniques like EDX can be compared to verify the compound's identity and purity.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Atom Count | Mass Contribution (amu) | Weight Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 34.65 |
| Hydrogen | H | 1.008 | 3 | 3.024 | 1.45 |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 34.09 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.73 |
| Oxygen | O | 15.999 | 3 | 47.997 | 23.08 |
| Total | | | 15 | 208.000 | 100.00 |
Environmental Transformation, Fate, and Remediation Strategies for 2,3 Dichloro 6 Nitrophenol
Photochemical Degradation Processes
The photochemical degradation of 2,3-Dichloro-6-nitrophenol has not been a specific focus of the reviewed scientific literature. Studies on related compounds, such as 2,4-dichloro-6-nitrophenol (B1219690), provide some insight into potential degradation pathways for dichlorinated nitrophenols.
Direct Photolysis Mechanisms and Quantum Yield Determinations
There is no available data on the direct photolysis mechanisms or quantum yield determinations for this compound. For the related isomer, 2,4-dichloro-6-nitrophenol, photolysis has been investigated, revealing that the anionic form is more photoreactive than the neutral form due to a higher molar absorption coefficient and quantum yield. researchgate.netnih.gov The primary photochemical mechanisms for this isomer include photoionization from the singlet state and the splitting of the carbon-chlorine bond in the triplet state. nih.gov
Interactive Data Table: Photolysis Quantum Yield
| Compound | Form | Quantum Yield (Φ) |
| This compound | Neutral | Data not available |
| This compound | Anionic | Data not available |
| 2,4-Dichloro-6-nitrophenol | Neutral | Reported lower than anionic form |
| 2,4-Dichloro-6-nitrophenol | Anionic | Reported higher than neutral form |
Photosensitized Reactions and Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals, Singlet Oxygen)
Specific studies on the photosensitized reactions of this compound involving reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) are not present in the reviewed literature. The degradation of other nitrophenols and chlorinated phenols by these reactive species is a known phenomenon. For example, hydroxyl radicals are responsible for the primary attack in the photocatalytic degradation of 2-, 3-, and 4-nitrophenol (B140041). cnr.it The degradation of p-nitrophenol is initiated by hydroxyl radical attack, and the presence of other ROS can enhance the degradation efficiency. researchgate.net In the UV/HOCl process, hydroxyl and chlorine radicals are crucial for the degradation of 4-nitrophenol and its chlorinated derivatives. mdpi.com While it is plausible that this compound would also be susceptible to degradation by ROS, specific kinetic data and reaction mechanisms are not available.
Interactive Data Table: Reactivity with Reactive Oxygen Species
| Compound | Reactive Oxygen Species | Reaction Rate Constant |
| This compound | Hydroxyl Radical (•OH) | Data not available |
| This compound | Singlet Oxygen (¹O₂) | Data not available |
Influence of Environmental Factors on Phototransformation Kinetics
The rate at which this compound undergoes phototransformation in aquatic environments is not constant. It is significantly modulated by the presence of other substances and the chemical properties of the water, such as dissolved organic matter (DOM) and pH.
pH: The pH of the water plays a crucial role in the phototransformation kinetics, primarily by influencing the speciation of the compound. Chlorinated nitrophenols can exist in either a neutral (protonated) or an anionic (deprotonated) form, with the equilibrium between the two being pH-dependent. The anionic form of 2,4-dichloro-6-nitrophenol has been found to be more photoreactive than its neutral counterpart. researchgate.netnih.gov This is attributed to its higher molar absorption coefficient and quantum yield, meaning it absorbs light more efficiently and is more likely to undergo a chemical change upon absorption. researchgate.netnih.gov
Identification of Phototransformation Products
The phototransformation of chlorinated nitrophenols results in a variety of intermediate products. The identification of these products is key to understanding the degradation pathway and the potential for the formation of toxic byproducts. For 2,4-dichloro-6-nitrophenol, a range of photoproducts has been identified, suggesting multiple transformation mechanisms occurring simultaneously. researchgate.netnih.gov These include:
Photoreduction products: Where the nitro group is reduced.
Photonucleophilic substitution products: Involving the replacement of a chlorine atom.
Photoionization intermediates: Resulting from the ejection of an electron from the molecule.
Dimerization intermediates: Where two molecules of the parent compound or its intermediates combine.
The primary photochemical mechanisms proposed to lead to these products are photoionization from the singlet excited state and the breaking of the carbon-chlorine bond in the triplet excited state. researchgate.netnih.gov
Biodegradation Pathways and Microbial Interactions
The breakdown of this compound by microorganisms is a critical process in its environmental remediation. This biodegradation is influenced by the metabolic rates of the microbes, the specific strains involved, the enzymes they produce, and the presence or absence of oxygen.
Microbial Degradation Kinetics and Metabolic Rates
The rate at which microorganisms degrade chlorinated nitrophenols can be described by specific kinetic models. For instance, the biodegradation of 2,6-dichloro-4-nitrophenol (B181596) by Cupriavidus sp. CNP-8 has been shown to follow Haldane kinetics, which accounts for substrate inhibition at high concentrations. researchgate.net This strain exhibited a maximum specific growth rate (μmax) of 0.124 per hour, a half-saturation constant (Ks) of 0.038 mM, and a substrate inhibition constant (Ki) of 0.42 mM. nih.gov Similarly, the degradation of 2-chloro-4-nitrophenol (B164951) by another Cupriavidus sp. strain, CNP-8, also followed the Haldane model with a μmax of 0.148 per hour, a Ks of 0.022 mM, and a Ki of 0.72 mM. researchgate.net
Characterization of Microbial Strains Capable of Degradation
Several bacterial strains have been identified with the ability to degrade chlorinated nitrophenols, utilizing them as a source of carbon, nitrogen, and energy.
Cupriavidus sp.: Strains of Cupriavidus have demonstrated the ability to degrade various halogenated nitrophenols. nih.gov For example, Cupriavidus sp. CNP-8 can utilize 2,6-dichloro-4-nitrophenol as its sole source of carbon and nitrogen. researchgate.netnih.gov
Rhodococcus sp.: Bacteria from the genus Rhodococcus are also known for their degradative capabilities. Rhodococcus imtechensis RKJ300, isolated from pesticide-contaminated soil, can utilize 4-nitrophenol, 2-chloro-4-nitrophenol, and 2,4-dinitrophenol (B41442) as sole carbon and energy sources. acs.org Two main degradation pathways have been identified in Rhodococcus species for 4-nitrophenol, one leading to the formation of 4-nitrocatechol. scispace.com
Enzymatic Mechanisms and Gene Clusters Involved in Biotransformation
The biodegradation of chlorinated nitrophenols is initiated by specific enzymes encoded by particular gene clusters within the microorganisms.
Monooxygenases and Dioxygenases: These enzymes play a crucial role in the initial steps of degradation. In Cupriavidus sp. CNP-8, a two-component FAD-dependent monooxygenase, HnpAB, is responsible for converting 2,6-dichloro-4-nitrophenol to 6-chlorohydroxyquinol. nih.gov Similarly, in Burkholderia sp. strain SJ98, a PNP 4-monooxygenase, PnpA, catalyzes the monooxygenation of 2-chloro-4-nitrophenol to chlorobenzoquinone. nih.gov
Gene Clusters: The genes encoding these degradative enzymes are often organized into clusters. In Cupriavidus sp. CNP-8, the hnp gene cluster is involved in the catabolism of 2,6-dichloro-4-nitrophenol. nih.gov In Burkholderia sp. strain SJ98, the pnp gene cluster, responsible for para-nitrophenol catabolism, is also responsible for the degradation of 2-chloro-4-nitrophenol. nih.gov
Below is a table summarizing the key enzymes and their functions in the degradation of chlorinated nitrophenols:
| Enzyme | Function | Substrate | Product | Microbial Strain |
| HnpAB (Monooxygenase) | Conversion | 2,6-Dichloro-4-nitrophenol | 6-Chlorohydroxyquinol | Cupriavidus sp. CNP-8 |
| PnpA (Monooxygenase) | Monooxygenation | 2-Chloro-4-nitrophenol | Chlorobenzoquinone | Burkholderia sp. strain SJ98 |
| PnpB (Reductase) | Reduction | Chlorobenzoquinone | Chlorohydroquinone (B41787) | Burkholderia sp. strain SJ98 |
Anaerobic and Aerobic Biotransformation Mechanisms
The presence or absence of oxygen significantly influences the biodegradation pathways of chlorinated nitrophenols.
Aerobic Biotransformation: Under aerobic conditions, the initial steps of degradation often involve oxidation reactions catalyzed by monooxygenases or dioxygenases, as seen in Cupriavidus and Burkholderia species. nih.govnih.gov For example, Rhodococcus imtechensis RKJ300 degrades 2-chloro-4-nitrophenol aerobically, with the release of nitrite (B80452) followed by the elimination of chloride ions, forming chlorohydroquinone and hydroquinone (B1673460) as intermediates. acs.org
Anaerobic Biotransformation: In the absence of oxygen, the nitro group of nitrophenols is often reduced to an amino group. While specific studies on the anaerobic degradation of this compound are limited, the general pathway for nitrophenols under anaerobic conditions involves this initial reductive step.
A comparison of the initial steps in aerobic and anaerobic degradation is presented in the table below:
| Condition | Initial Step | Key Enzymes | Example Intermediate |
| Aerobic | Oxidation | Monooxygenases, Dioxygenases | Chlorohydroquinone |
| Anaerobic | Reduction | Nitroreductases | Amino-dichlorophenol |
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) represent a class of environmental remediation technologies designed to degrade persistent organic pollutants like this compound. These methods are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of organic contaminants, ideally leading to their complete mineralization into carbon dioxide, water, and inorganic ions.
Fenton and Photo-Fenton Processes for Degradation
While specific studies on this compound are limited, research on analogous compounds such as 4-chloro-2-nitrophenol (B165678) (4C-2-NP) and other chlorophenols demonstrates the high efficacy of these methods. nih.gov For instance, the degradation of 4C-2-NP showed that the UV/Fenton process was the most effective among several AOPs, achieving significant mineralization. nih.gov The optimal conditions for Fenton-based processes typically involve an acidic pH around 3, which is necessary to keep iron ions in solution and maximize radical production. ufrn.brunito.it The degradation efficiency is influenced by the concentrations of H₂O₂ and the iron catalyst. nih.gov
| Process | Target Compound | Key Conditions | Degradation Efficiency | Reference |
|---|---|---|---|---|
| UV/Fenton | 4-Chloro-2-nitrophenol | Acidic pH, optimized H₂O₂ and Fe²⁺ concentrations | Most effective AOP for mineralization | nih.gov |
| Photo-Fenton | p-Chlorophenol | pH 3, 0.03 M H₂O₂, 1 mM Fe(II) | 5-9 times faster than UV/H₂O₂ | nih.gov |
| ZVI/H₂O₂ | 2,4,6-Trichlorophenol (B30397) | pH 3.2, 1 mmol/L H₂O₂, 0.1 g/L Fe⁰ | >95% removal | researchgate.net |
UV-Based Oxidation Systems (e.g., UV/H₂O₂, UV/O₃)
UV-based oxidation systems are another prominent category of AOPs. The UV/H₂O₂ process relies on the photolysis of hydrogen peroxide by UV light (typically at 254 nm) to generate hydroxyl radicals. Similarly, the UV/O₃ process uses UV radiation to decompose ozone (O₃) in water, which also leads to the formation of •OH radicals. mdpi.comresearchgate.net These methods are effective for degrading a variety of organic pollutants, including chlorinated and nitrated phenols. mdpi.comnih.gov
Comparative studies on 4-chloro-2-nitrophenol have shown that the UV/H₂O₂ process is significantly more effective than UV photolysis or H₂O₂ oxidation alone, demonstrating the synergistic effect of the combined system. nih.gov The efficiency of these processes is dependent on factors such as pH, the concentration of the oxidant (H₂O₂ or O₃), and the intensity of UV radiation. nih.govresearchgate.net For instance, the degradation of 4-nitrophenol by a UV/HOCl process was significantly enhanced by the presence of reactive radicals generated from the photolysis of hypochlorous acid. mdpi.com
| Process | Target Compound | Key Findings | Reference |
|---|---|---|---|
| UV/H₂O₂ | 4-Chloro-2-nitrophenol | More effective than UV or H₂O₂ alone; less effective than UV/Fenton. | nih.gov |
| UV/O₃/H₂O₂ | Pentachlorophenol | Combination of UV with ozone and H₂O₂ is highly efficient. Optimal conditions include pH 10 and 0.63 mM H₂O₂. | nih.gov |
| UV/HOCl | 4-Nitrophenol | 61.4% removal in 5 minutes, significantly higher than UV (3.3%) or HOCl alone (32.0%). | mdpi.com |
| Ozonation | 2-Nitrophenol (B165410) | Degradation is higher at alkaline pH due to hydroxyl radical formation; 99.8% removal at pH 9. | researchgate.net |
Photocatalytic Degradation using Semiconductor Materials (e.g., TiO₂, ZnO)
Heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) is a promising AOP for environmental remediation. When these materials are irradiated with photons of energy greater than their band gap, electron-hole pairs are generated. These charge carriers can react with water and oxygen to produce highly reactive oxygen species (ROS), including hydroxyl radicals, which then degrade organic pollutants. researchgate.net
The photocatalytic degradation of 4-chloro-2-nitrophenol using a UV/TiO₂ system has been demonstrated to be highly effective. nih.gov The efficiency of this process depends on parameters such as catalyst loading, pH, and the presence of oxidants. Doping TiO₂ or creating nanocomposites, for example with cerium oxide (CeO₂), can enhance photocatalytic activity by improving light absorption and reducing electron-hole recombination, leading to over 97% degradation of p-nitrophenol. lidsen.com
| Process | Catalyst | Target Compound | Key Findings | Reference |
|---|---|---|---|---|
| UV Photocatalysis | TiO₂ | 4-Chloro-2-nitrophenol | Highly effective, with efficiency dependent on catalyst loading and pH. Ranked second after UV/Fenton. | nih.gov |
| Visible Light Photocatalysis | CeO₂-TiO₂ Nanocomposite | p-Nitrophenol | Achieved 97.3% degradation in 80 minutes due to synergistic effects. | lidsen.com |
| UV Photocatalysis | TiO₂ | 2-Nitrophenol | The presence of H₂O₂ can enhance the degradation rate. | ijcrt.org |
Electrochemical and Sonochemical Remediation Approaches
Electrochemical AOPs involve the generation of hydroxyl radicals and other oxidizing species on the surface of an anode or in the bulk solution through electrochemical reactions. The electro-Fenton process, for example, generates Fenton's reagent in-situ by electrochemically reducing Fe³⁺ to Fe²⁺ at the cathode and producing H₂O₂ from oxygen reduction. nih.gov An integrated system combining photoelectrocatalytic oxidation on a TiO₂ anode with an electro-Fenton process has shown enhanced degradation of 2,4-dichlorophenol (B122985) and is less sensitive to pH than the conventional Fenton process. nih.gov
Sonochemical remediation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the pyrolytic decomposition of pollutants and the sonolysis of water to form hydroxyl radicals. The sono-electro-Fenton process, which combines ultrasound with the electro-Fenton process, has demonstrated a synergistic effect, significantly increasing the degradation rate of 4-chlorophenol (B41353) compared to either process alone. researchgate.netnih.gov
Evaluation of Oxidation By-products and Mineralization
The ultimate goal of AOPs is the complete mineralization of organic pollutants to harmless inorganic substances. However, incomplete oxidation can lead to the formation of various transformation by-products, which may themselves be toxic. Therefore, a crucial aspect of evaluating any remediation strategy is the identification and monitoring of these intermediates.
During the degradation of chlorinated nitrophenols, the reaction pathway can involve hydroxylation, dechlorination, and denitrification steps. For example, the oxidation of 2,3-dichlorophenol (B42519) can yield 2,3-dichloro-1,4-benzoquinone (B8745268) as a primary product. researchgate.net The degradation of 2,4,6-trichlorophenol can result in the formation of other chlorinated phenols and dichlorobenzene-diols. researchgate.net In the case of nitrophenols, degradation can proceed through the formation of intermediates like hydroquinone and benzoquinone, followed by ring-opening to form short-chain carboxylic acids (e.g., maleic, oxalic, formic acid) before eventual mineralization. researchgate.net It is also critical to monitor for the potential formation of toxic chlorinated nitrogenous by-products, such as trichloronitromethane, which has been observed during the UV/HOCl treatment of 4-nitrophenol. mdpi.com
Analytical Methodologies for Environmental Monitoring
Accurate and reliable analytical methods are essential for monitoring the presence and concentration of this compound and its degradation products in environmental samples. The primary techniques employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Gas Chromatography (GC): EPA Method 8041A provides a comprehensive procedure for the analysis of various phenolic compounds, including chlorinated and nitrated phenols, in solid waste and water samples. settek.comepa.gov This method typically uses a capillary column for separation.
Detection: A Flame Ionization Detector (FID) is commonly used for underivatized phenols. For enhanced sensitivity and selectivity towards halogenated compounds, an Electron Capture Detector (ECD) is often used after derivatization of the phenols. settek.comepa.gov
Derivatization: To improve volatility and chromatographic performance, phenols can be derivatized. Common agents include diazomethane (B1218177) to form methylated ethers or pentafluorobenzyl bromide (PFBBr) to form ethers that are highly responsive to an ECD. settek.comepa.gov
Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for confirming the identity of the detected compounds. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative for analyzing phenolic compounds, particularly those that are less volatile or thermally labile.
Separation: Reversed-phase chromatography is the most common mode, typically using a C18 column. The mobile phase usually consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographyonline.comnih.gov
Detection: A UV-Visible or Diode Array Detector (DAD) is standard for detecting phenolic compounds, as they possess strong chromophores. DAD provides spectral information that aids in peak identification and purity assessment. chromatographyonline.comnih.gov
Sample Preparation: For trace-level analysis in environmental matrices like water, a pre-concentration step is often required. Solid-Phase Extraction (SPE) is a widely used technique for this purpose, effectively extracting and concentrating the analytes from the sample before HPLC analysis. chromatographyonline.com
| Technique | Column/Stationary Phase | Detector | Key Features/Application | Reference |
|---|---|---|---|---|
| GC | Wide-bore fused-silica capillary | FID | Analysis of underivatized phenols. | settek.comepa.gov |
| GC | Wide-bore fused-silica capillary | ECD | High sensitivity for derivatized chlorinated phenols (e.g., with PFBBr). | settek.comepa.gov |
| GC-MS | Capillary column | Mass Spectrometer | Confirmatory analysis of compound identity. | researchgate.net |
| HPLC | Reversed-phase C18 | UV or Diode Array (DAD) | Routine analysis of phenols and nitrophenols; DAD provides spectral confirmation. | chromatographyonline.comnih.gov |
Sample Preparation Techniques
Effective sample preparation is paramount for removing interfering substances from the matrix and enriching the concentration of this compound to a level detectable by analytical instruments. The selection of an appropriate technique depends on the sample matrix, the concentration of the analyte, and the subsequent analytical method. Common techniques for phenolic compounds include liquid-liquid extraction, solid-phase extraction, and various microextraction methods.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a conventional and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For acidic compounds like this compound, the pH of the aqueous sample is a critical parameter. To ensure the compound is in its neutral, less water-soluble form, the sample is typically acidified (e.g., to pH < 2) before extraction. This protonation increases its affinity for the organic phase. The choice of organic solvent is also crucial, with common options including dichloromethane (B109758) and ethyl acetate (B1210297). The process involves vigorous mixing of the sample with the solvent, followed by separation of the two layers. The organic layer, now containing the analyte, is then collected, dried, and concentrated before analysis.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction offers several advantages over LLE, including higher enrichment factors, lower consumption of organic solvents, and easier automation. In SPE, a liquid sample is passed through a cartridge containing a solid adsorbent (the stationary phase). For polar compounds like dichloronitrophenols, reversed-phase sorbents such as C18 (octadecyl-bonded silica) or polymeric materials (e.g., styrene-divinylbenzene) are commonly employed.
The general SPE procedure involves four steps:
Conditioning: The sorbent is washed with a solvent like methanol followed by water to activate it.
Loading: The pre-acidified water sample is passed through the cartridge, and the analyte adsorbs onto the sorbent.
Washing: The cartridge is rinsed with a weak solvent to remove co-adsorbed interfering substances.
Elution: A small volume of a strong organic solvent (e.g., methanol, acetonitrile, or a mixture) is used to desorb the analyte from the sorbent, resulting in a clean, concentrated extract.
An international standard method, ISO 17495:2001, specifies a procedure for the determination of selected nitrophenols in water, including the related isomer 2,4-Dichloro-6-nitrophenol, using solid-phase extraction followed by gas chromatography. asn.sniteh.ai This highlights the suitability of SPE for this class of compounds.
Microextraction Techniques
To further reduce solvent use and sample volume in line with green chemistry principles, various liquid-phase microextraction (LPME) techniques have been developed. These methods are based on the same principles as LLE but use significantly smaller volumes of extraction solvent (microliter range). Building upon LLE, LPME can accomplish extraction and concentration in a single step with minimal organic solvent usage. researchgate.net While specific applications for this compound are not extensively documented, these techniques are well-suited for analyzing polar compounds in aqueous samples.
| Technique | Principle | Key Parameters | Advantages | Disadvantages |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Sample pH (acidification), choice of organic solvent, solvent-to-sample ratio. | Simple, well-established technique. | Requires large volumes of organic solvents, can be labor-intensive, emulsion formation can be problematic. |
| Solid-Phase Extraction (SPE) | Analyte is adsorbed from a liquid sample onto a solid sorbent and then eluted with a solvent. | Sorbent type (e.g., C18, polymeric), sample pH, elution solvent. | High enrichment factors, low solvent consumption, high sample throughput, potential for automation. | Cartridge cost, potential for sorbent clogging with complex matrices. |
| Liquid-Phase Microextraction (LPME) | Miniaturized form of LLE using microliter volumes of an extraction solvent. | Solvent choice, extraction time, agitation speed, temperature. | Extremely low solvent use (green chemistry), high enrichment, cost-effective. | Requires careful optimization, lower sample capacity, can be less robust than SPE. |
Chromatographic Detection and Quantification in Complex Matrices
Following sample preparation, chromatographic techniques are employed to separate this compound from any remaining matrix components and to perform accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating non-volatile or thermally sensitive compounds like nitrophenols. For the analysis of this compound, reversed-phase HPLC is the preferred mode.
Stationary Phase: A C18 column is typically used, which separates compounds based on their hydrophobicity.
Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer (e.g., acetate or phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. An acidic buffer is used to suppress the ionization of the phenolic hydroxyl group, ensuring good retention and peak shape.
Detection: Ultraviolet (UV) detection is commonly used, as the nitroaromatic structure of this compound exhibits strong absorbance in the UV region. For higher selectivity and sensitivity in complex matrices, HPLC coupled with a mass spectrometry (MS) or diode array detector (DAD) can be utilized.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile organic compounds. While phenols can be analyzed directly, their polarity can lead to poor peak shapes and interactions with the GC system. researchgate.net Therefore, a derivatization step is often performed prior to GC analysis to convert the polar hydroxyl group into a less polar, more volatile ether or ester. This improves chromatographic performance and sensitivity.
The ISO 17495:2001 standard, developed for a range of nitrophenols including 2,4-Dichloro-6-nitrophenol, employs derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a silyl (B83357) ether before injection into the GC-MS system. asn.sniteh.ai This approach provides excellent sensitivity and specificity, allowing for detection at sub-microgram-per-liter levels. The mass spectrometer provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern, along with highly sensitive quantification.
Capillary Electrophoresis (CE)
Capillary electrophoresis is an alternative separation technique that offers high efficiency and rapid analysis times for charged species. Nitrophenols can be analyzed by CE in their anionic form at an alkaline pH. Separation is based on the differential migration of ions in an electric field. While not as commonly used as HPLC or GC-MS for routine environmental monitoring of these compounds, CE provides a complementary high-resolution separation mechanism.
| Technique | Principle | Typical Configuration for Dichloronitrophenols | Detection Method | Key Advantages |
|---|---|---|---|---|
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Column: Reversed-Phase C18. Mobile Phase: Acetonitrile/Methanol and acidified water buffer. | UV, Diode Array (DAD), Mass Spectrometry (MS) | Suitable for non-volatile compounds; no derivatization required. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Derivatization: Often required (e.g., silylation). Column: Fused silica (B1680970) capillary (e.g., DB-5ms). | Mass Spectrometry (MS) | High sensitivity and specificity; definitive compound identification. |
| CE | Differential migration of ions in an electric field within a capillary. | Buffer: Alkaline pH (e.g., borate (B1201080) buffer). Capillary: Fused silica. | UV | High separation efficiency, rapid analysis, low sample/reagent consumption. |
Computational Chemistry and Theoretical Investigations of 2,3 Dichloro 6 Nitrophenol
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to predicting the geometry and electronic nature of a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to provide insights into bond lengths, bond angles, and the distribution of electrons.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations could provide a detailed understanding of the molecular geometry of 2,3-dichloro-6-nitrophenol, including the bond lengths between the carbon, chlorine, nitrogen, oxygen, and hydrogen atoms, as well as the bond angles that define its three-dimensional shape. For related molecules, such as derivatives of dichlorophenyl-acrylamide, DFT with the B3LYP functional and a 6-311++G(d,p) basis set has been used to determine these ground-state geometrical parameters. nih.gov Such studies on similar compounds also explore how intramolecular interactions, like hydrogen bonding, influence the molecular conformation. nih.gov
Furthermore, DFT is employed to calculate electronic properties such as the dipole moment and the distribution of atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions. For other chlorinated nitroaromatic compounds, DFT calculations have been instrumental in understanding their structural and electronic characteristics. bohrium.com
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For instance, in studies of 2,6-dichloro-4-fluoro phenol (B47542), the HOMO-LUMO gap was calculated to understand the molecule's reactivity. researchgate.netkarazin.ua Time-dependent DFT (TD-DFT) is a common method used to calculate these energies and predict electronic transitions. researchgate.net An analysis of this compound would involve calculating the energies of its frontier orbitals to predict its reactivity towards other chemical species.
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests higher reactivity. |
Molecular Dynamics Simulations
An MD simulation would model the interactions between a this compound molecule and surrounding solvent molecules, providing insights into its solvation process and how it moves and orients itself in a solution. This information is valuable for predicting its environmental transport and partitioning.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules. These theoretical predictions can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic characteristics. For instance, DFT calculations have been used to simulate the FT-IR and FT-Raman spectra of compounds like 2,3-dichloro-benzylidine-(2-trifluoromethyl-phenol)-amine. researchgate.net The calculated vibrational frequencies are often scaled to better match the experimental results, aiding in the assignment of specific vibrational modes to the observed spectral bands. nih.gov
Similarly, TD-DFT can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of its electronic transitions. researchgate.net Such a study on this compound would provide theoretical spectra that could be correlated with experimentally measured infrared, Raman, and UV-Vis spectra to provide a comprehensive understanding of its spectroscopic properties.
| Spectroscopic Technique | Predicted Properties | Computational Method |
| FT-IR & FT-Raman | Vibrational frequencies and intensities | DFT (e.g., B3LYP) |
| UV-Vis | Electronic transition energies and oscillator strengths | TD-DFT |
| NMR | Chemical shifts | DFT (e.g., GIAO method) researchgate.net |
Kinetic Modeling of Environmental Transformation Processes
Kinetic modeling is used to understand the rates and mechanisms of chemical reactions. In an environmental context, this would involve modeling the degradation of this compound through processes like microbial degradation or photocatalysis.
While specific kinetic models for the environmental transformation of this compound are not documented in the searched literature, studies on related compounds provide a framework for how such models could be developed. For example, the biodegradation kinetics of 2,6-dichloro-4-nitrophenol (B181596) by a Cupriavidus strain have been studied, determining parameters like the specific growth rate, half-saturation constant, and inhibition constant. nih.gov Similarly, the photocatalytic degradation of mixtures of chlorophenols and nitrophenols has been investigated using Langmuir-Hinshelwood kinetic models. acs.org A kinetic model for this compound would aim to determine the rate constants for its degradation under various environmental conditions, providing crucial data for environmental risk assessment.
Structure-Reactivity Relationships and Mechanistic Insights
Understanding the relationship between a molecule's structure and its reactivity is crucial for predicting its chemical behavior. For this compound, this would involve elucidating how the positions of the chloro, nitro, and hydroxyl groups on the phenol ring influence its reactivity.
DFT calculations on related compounds, such as 4,6-dichloro-5-nitrobenzofuroxan, have provided insights into how substituents affect the rotational barrier of the nitro group and the molecule's reactivity with nucleophiles. mdpi.com These studies can reveal the mechanistic pathways of reactions, for example, by identifying transition states and calculating activation energies. For this compound, theoretical studies could map out the potential energy surface for reactions with environmentally relevant species like hydroxyl radicals, thereby providing mechanistic insights into its degradation pathways.
Advanced Applications of 2,3 Dichloro 6 Nitrophenol Non Medical/clinical Focus
Role as an Intermediate in Specialized Chemical Syntheses (beyond basic agrochemicals and pharmaceuticals)
2,3-Dichloro-6-nitrophenol serves as a valuable intermediate in the synthesis of specialized chemical compounds due to its unique arrangement of functional groups. The presence of chlorine atoms, a nitro group, and a hydroxyl group on the aromatic ring allows for a variety of chemical transformations, making it a versatile building block for more complex molecules.
One notable application is its use as a precursor in the synthesis of fluorinated aromatic compounds. For instance, it is a key starting material in processes designed to produce 2,3-difluoro-6-nitrophenol (B104600). This transformation typically involves a nucleophilic aromatic substitution reaction where the chlorine atoms are replaced by fluorine atoms, a common strategy in the synthesis of specialty chemicals used in various industries. The resulting fluorinated nitrophenol can then be used to synthesize other complex molecules, such as 2-methyl-6,7-difluoro-8-oxyquinoline, which has applications in materials science, particularly in the development of fluorescent materials. sigmaaldrich.com
Furthermore, the structural motif of this compound is closely related to other important intermediates. For example, the related compound 2,3-dichloro-6-nitroaniline (B1587157) is a critical intermediate in the production of the herbicide Aclonifen. google.com While not a direct synthesis from the phenol (B47542), the chemistry involved in producing such complex substituted anilines and phenols is closely linked, highlighting the importance of this substitution pattern in the synthesis of specialized agrochemicals.
| Starting Material | Product | Significance/Application of Product |
|---|---|---|
| This compound | 2,3-Difluoro-6-nitrophenol | Intermediate for specialized fluorinated compounds. |
| 2,3-Difluoro-6-nitrophenol | 2-Methyl-6,7-difluoro-8-oxyquinoline | Used in the synthesis of fluorescent materials. sigmaaldrich.com |
| (related precursor) 2,3,4-Trichloronitrobenzene | 2,3-Dichloro-6-nitroaniline | Key intermediate for the herbicide Aclonifen. google.com |
Potential Applications in Materials Science (e.g., Development of Materials with Specific Electronic or Optical Properties)
While specific applications of this compound in materials science are not extensively documented in dedicated studies, its molecular structure suggests significant potential in this field. The development of materials with tailored electronic and optical properties often relies on incorporating molecules with specific functional groups that can influence these characteristics.
The key features of this compound that make it a candidate for materials science research are:
High Polarity and Dipole Moment: The presence of strong electron-withdrawing groups (two chlorine atoms and a nitro group) and an electron-donating hydroxyl group creates a significant dipole moment. This polarity can be advantageous in the design of non-linear optical (NLO) materials or as a component in dielectric materials.
Potential for Polymerization: The phenolic hydroxyl group provides a reactive site for polymerization reactions, such as the formation of polyesters or polyethers. Incorporating this substituted aromatic ring into a polymer backbone could impart specific properties to the resulting material, such as increased thermal stability, altered refractive index, and enhanced flame retardancy due to the chlorine content.
Dopant in Polymer Films: Organic dyes and related molecules are often used as dopants in polymer films to modify their optical properties. scirp.org The chromophoric nature of the nitrophenol ring means that this compound could potentially be used as a dopant to alter the absorption spectrum, refractive index, and other optical constants of host polymers like poly(methyl-methacrylate) (PMMA). scirp.org Such doped films have applications in photonic devices, sensors, and optical filters. scirp.org
Research into related nitrophenolic compounds has shown their utility in creating materials with interesting optical properties. Therefore, it is plausible that this compound could be explored for similar applications, leveraging its unique substitution pattern to fine-tune material characteristics.
Utilization in Analytical Reagent Development (e.g., Charge Transfer Complex Formation for Spectrophotometric Methods)
In analytical chemistry, spectrophotometric methods are widely used for their simplicity and accessibility. scienceopen.com A key technique in this area is the formation of charge-transfer (CT) complexes, which are typically colored and can be quantified using a spectrophotometer. mdpi.com These complexes form between an electron donor molecule and an electron acceptor molecule.
Aromatic compounds containing strong electron-withdrawing groups, such as nitro and chloro groups, are excellent electron acceptors. While direct studies on this compound as a CT agent are limited, its isomers and structurally related compounds are well-established in this role. For example, 2,4-dichloro-6-nitrophenol (B1219690) and 2,6-dichloro-4-nitrophenol (B181596) are used as analytical reagents. guidechem.comnih.gov A closely related and powerful electron acceptor, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), is frequently used for the spectrophotometric determination of a wide range of pharmaceutical compounds. scienceopen.comnih.govsemanticscholar.org
The mechanism involves the transfer of an electron from the drug molecule (the electron donor) to the acceptor (like a dichloronitrophenol isomer or DDQ), forming a colored radical anion. scienceopen.com The intensity of the color produced is directly proportional to the concentration of the drug, which forms the basis for the quantitative analysis. semanticscholar.org
Given that this compound shares the key structural features of a highly substituted, electron-deficient aromatic ring, it is a strong candidate for similar applications. It can be hypothesized to react with electron-rich donor molecules (such as certain amines, phenols, or heterocyclic compounds) to form stable, colored charge-transfer complexes.
| Electron Acceptor | Electron Donor (Example) | Application | Basis of Method |
|---|---|---|---|
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Neostigmine scienceopen.com | Spectrophotometric quantification of the drug. scienceopen.com | Formation of a colored radical anion with a distinct absorption maximum. scienceopen.com |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | O-phenylenediamine nih.gov | Synthesis and characterization of a new CT complex. nih.gov | Interaction between the electron donor and acceptor leads to a new absorption band in the visible spectrum. nih.gov |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Amiloride ijpsonline.com | Quantitative determination in pharmaceutical formulations. ijpsonline.com | Formation of a stable 1:1 stoichiometric complex with a characteristic color. ijpsonline.com |
Research Probes for Understanding Aromatic Reactivity and Functional Group Transformations
This compound is an excellent model compound, or research probe, for fundamental studies in organic chemistry, particularly for understanding aromatic reactivity and the selectivity of functional group transformations. Its structure presents a complex interplay of electronic and steric effects, making it a valuable tool for investigating reaction mechanisms.
The primary reasons for its utility as a research probe include:
Multiple Reactive Sites: The molecule contains four distinct types of functional groups attached to the benzene (B151609) ring: a hydroxyl group, a nitro group, and two chlorine atoms at different positions relative to the other groups. This allows researchers to study the chemoselectivity of various reagents—that is, which functional group reacts preferentially under specific conditions.
Influence of Substituents: It serves as a substrate for studying how the presence of strong electron-withdrawing groups (-NO₂ and -Cl) influences the reactivity of the aromatic ring and the other functional groups. For example, these groups deactivate the ring towards electrophilic aromatic substitution but activate it towards nucleophilic aromatic substitution.
Selective Transformations: A key area of research is the selective reduction of the nitro group in the presence of other reducible functionalities, such as the chloro groups. acs.org Developing methods to selectively convert the nitro group to an amino group without causing dechlorination is a common challenge in synthetic chemistry. acs.org Using this compound as a substrate allows for the testing and optimization of new catalytic systems and reducing agents for this purpose.
Probing Reaction Mechanisms: By systematically modifying the reaction conditions (e.g., catalyst, solvent, temperature) and observing the outcome of the reaction with this compound, chemists can gain insights into the underlying mechanisms of important organic reactions, such as catalytic hydrogenation, nucleophilic substitution, and etherification.
In essence, the compound acts as a chemical puzzle that helps researchers develop more selective and efficient synthetic methods, which can then be applied to the synthesis of more complex and valuable molecules.
Future Research Directions and Emerging Trends
Development of Novel Green Synthetic Strategies for 2,3-Dichloro-6-nitrophenol
The pursuit of environmentally benign synthetic methods for this compound is a key area of future research. Traditional synthesis routes often involve harsh conditions and the use of hazardous reagents, leading to significant environmental concerns. Researchers are now focusing on green chemistry principles to develop cleaner and more efficient synthetic pathways. This includes the exploration of novel catalytic systems, the use of greener solvents, and the development of biocatalytic methods. The goal is to minimize waste, reduce energy consumption, and avoid the use of toxic substances, thereby making the production of this compound and related compounds more sustainable.
Elucidation of Undiscovered Environmental Degradation Pathways and Metabolites
A critical aspect of understanding the environmental impact of this compound is to unravel its degradation pathways. While some degradation mechanisms are known, there is a need to identify and characterize undiscovered pathways, particularly in diverse environmental conditions. Future research will likely focus on the role of various microorganisms in the biodegradation of this compound and the identification of the resulting metabolites. Understanding these pathways is crucial for assessing the persistence of this compound in the environment and the potential toxicity of its breakdown products. Advanced analytical techniques will be instrumental in identifying and quantifying these novel metabolites.
Optimization of Remediation Technologies for Complex Environmental Matrices
The effective removal of this compound from contaminated environments, especially in complex matrices like soil and industrial wastewater, presents a significant challenge. Future research will aim to optimize existing remediation technologies and develop new, more efficient methods. This includes advancements in bioremediation, which utilizes microorganisms to break down the contaminant, and phytoremediation, which employs plants for the uptake and degradation of pollutants. Additionally, research into advanced oxidation processes and the development of novel adsorbent materials for the removal of chlorinated nitrophenols from water is an active area of investigation. The focus will be on developing cost-effective and sustainable remediation strategies that can be applied to real-world contamination scenarios.
Advanced Computational Modeling for Predictive Understanding of Reactivity and Environmental Fate
Computational modeling is becoming an indispensable tool in environmental science. In the context of this compound, advanced computational models can provide valuable insights into its reactivity, environmental fate, and potential toxicity. Quantitative Structure-Activity Relationship (QSAR) models, for example, can predict the biological activity and environmental behavior of the compound based on its molecular structure. These predictive models can help in assessing the risk associated with this compound and its derivatives without the need for extensive and costly experimental testing. Future research will focus on developing more accurate and sophisticated models that can simulate the behavior of this compound in complex environmental systems.
Exploration of New Non-Medical Applications and Derivatives
While much of the focus on this compound has been related to its environmental and toxicological aspects, there is potential for exploring its use in various non-medical applications. Researchers are investigating the synthesis of new derivatives of this compound with unique chemical and physical properties. These derivatives could find applications in materials science, as precursors for the synthesis of dyes, polymers, or other specialty chemicals. The exploration of novel applications will require a deeper understanding of the structure-property relationships of this class of compounds.
Integrated Approaches Combining Synthetic, Analytical, and Environmental Studies
To gain a holistic understanding of this compound, future research will increasingly rely on integrated approaches that combine different scientific disciplines. This involves a synergistic effort between synthetic chemists developing new production methods, analytical chemists devising sensitive detection techniques, and environmental scientists studying its fate and impact. Such interdisciplinary collaborations are essential for addressing the complex challenges associated with this compound, from sustainable production to effective environmental management. By integrating knowledge from various fields, researchers can develop a comprehensive picture of the entire lifecycle of this compound and devise strategies for its responsible use and mitigation of its environmental footprint.
Q & A
Basic Research Questions
Q. How can researchers optimize synthesis conditions for 2,3-Dichloro-6-nitrophenol to achieve >95% purity?
- Methodological Answer : Begin with nitrophenol reduction protocols (e.g., using catalytic hydrogenation or sodium sulfide) as outlined in classical synthetic routes . Monitor reaction progress via TLC or HPLC, adjusting stoichiometric ratios of chlorinating agents (e.g., Cl2 or SO2Cl2) to minimize side products like 2,6-dichloro-4-nitrophenol . Purification via recrystallization in ethanol/water mixtures improves purity. Validate purity using GC-MS or <sup>1</sup>H NMR, referencing NIST spectral libraries for structural confirmation .
Q. What analytical techniques are recommended for assessing the purity and stability of this compound in laboratory settings?
- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254 nm) for quantitative purity analysis, calibrated against certified reference standards . For stability studies, conduct accelerated degradation experiments under varying pH (4–9), temperature (25–60°C), and light exposure. Monitor degradation products (e.g., nitrophenol derivatives) via LC-MS/MS, comparing retention times to known impurities .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store in amber glass vials at –20°C under inert gas (N2 or Ar) to mitigate photodegradation and oxidation . Conduct periodic stability checks using FTIR to detect hydroxyl group oxidation or nitro group reduction. Avoid aqueous solutions unless buffered, as hydrolysis may generate chlorinated byproducts .
Advanced Research Questions
Q. How can conflicting toxicity data for this compound in aquatic models be resolved?
- Methodological Answer : Perform systematic meta-analyses of studies published between 2020–2022 (e.g., PubMed, TOXCENTER) , focusing on variables like exposure duration, species sensitivity, and metabolite profiling. Cross-validate findings using in vitro assays (e.g., zebrafish embryo toxicity tests) and computational models (QSAR) to isolate structure-activity relationships. Address contradictions by standardizing test protocols (e.g., OECD guidelines) .
Q. What experimental designs are suitable for studying the environmental fate of this compound in soil and water systems?
- Methodological Answer : Conduct microcosm experiments with radiolabeled (<sup>14</sup>C) this compound to track biodegradation pathways . Use LC-HRMS to identify transformation products (e.g., 2,3-dichlorophenol) and assess half-lives under aerobic/anaerobic conditions. Pair with soil column chromatography to evaluate adsorption coefficients (Kd) and leaching potential .
Q. How can mechanistic studies elucidate the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Perform kinetic studies using nitro-group displacement reactions with nucleophiles (e.g., amines or thiols). Characterize intermediates via stopped-flow UV-Vis spectroscopy and DFT calculations to map activation barriers. Compare reactivity to analogues (e.g., 2,6-Dichloro-4-nitrophenol) to assess electronic effects of substituent positioning .
Q. What strategies are effective for reconciling discrepancies in reported spectral data (e.g., NMR, IR) for this compound?
- Methodological Answer : Cross-reference experimental spectra with NIST Chemistry WebBook data . For unresolved discrepancies, synthesize isotopically labeled derivatives (e.g., deuterated or <sup>13</sup>C-enriched compounds) to confirm peak assignments. Collaborate with multi-lab consortia to establish consensus reference spectra .
Data Contradiction and Reproducibility
Q. How should researchers design studies to address reproducibility challenges in this compound research?
- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data, synthetic protocols, and toxicity datasets in public repositories (e.g., PubChem, ECHA) . Implement blind testing in multi-institutional studies to control for batch-to-batch variability in reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
